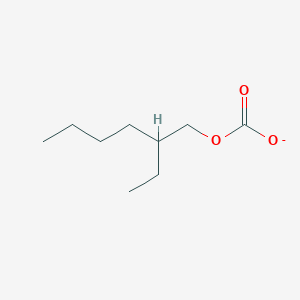![molecular formula C15F33OP B14614140 Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane CAS No. 58431-35-9](/img/structure/B14614140.png)
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as catalysis, material science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus pentachloride with undecafluoropentyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives .
Scientific Research Applications
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane has several scientific research applications, including:
Mechanism of Action
The mechanism by which Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Oxo[tris(pentafluorophenyl)]-lambda~5~-phosphane
- Oxo[tris(trifluoromethyl)]-lambda~5~-phosphane
- Oxo[tris(perfluoroalkyl)]-lambda~5~-phosphane .
Uniqueness
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is unique due to its specific fluorinated alkyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity patterns compared to other organophosphorus compounds .
Properties
CAS No. |
58431-35-9 |
|---|---|
Molecular Formula |
C15F33OP |
Molecular Weight |
854.08 g/mol |
IUPAC Name |
1-[bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)phosphoryl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane |
InChI |
InChI=1S/C15F33OP/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)50(49,14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42 |
InChI Key |
IYEFRBVKOFCLJK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)P(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)





![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)


